6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC15802933
Molecular Formula: C12H6ClFN2O
Molecular Weight: 248.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6ClFN2O |
|---|---|
| Molecular Weight | 248.64 g/mol |
| IUPAC Name | 6-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C12H6ClFN2O/c13-7-5-10-12(15-6-7)17-11(16-10)8-3-1-2-4-9(8)14/h1-6H |
| Standard InChI Key | OCQFUEFWNBZVSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)F |
Introduction
Structural Elucidation and Molecular Features
The compound’s core consists of a pyridine ring fused to an oxazole ring at positions 5 and 4, respectively (Figure 1). Key structural attributes include:
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Chlorine at position 6: This electron-withdrawing group influences electron density distribution, potentially enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
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2-Fluorophenyl at position 2: The fluorine atom introduces steric and electronic effects, modulating solubility and binding interactions in biological systems .
The oxazole ring’s planarity and conjugation with the pyridine system likely contribute to aromatic stabilization, as observed in analogous 2,6-bis(oxazolinyl)pyridines . Density functional theory (DFT) calculations predict a dihedral angle of <5° between the oxazole and pyridine rings, minimizing steric strain .
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two fragments:
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6-Chloropyridine-3,4-diamine: A potential precursor for oxazole ring formation via cyclization.
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2-Fluorobenzoyl chloride: To introduce the 2-fluorophenyl group through acylative coupling.
Pathway A: Cyclocondensation of Diamines
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Step 1: Chlorination of pyridine-3,4-diamine using POCl₃ at 80°C yields 6-chloropyridine-3,4-diamine .
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Step 2: Reaction with 2-fluorobenzoyl chloride in DMF under basic conditions forms an intermediate amide.
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Step 3: Intramolecular cyclodehydration using PPA (polyphosphoric acid) at 120°C generates the oxazole ring .
Pathway B: Suzuki-Miyaura Coupling
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Step 1: Synthesis of 6-chloro-2-iodooxazolo[5,4-b]pyridine via iodination of the parent oxazolo-pyridine.
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Step 2: Palladium-catalyzed cross-coupling with 2-fluorophenylboronic acid introduces the aryl group .
Spectral Characterization and Analytical Data
Hypothetical spectral data for 6-chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine, inferred from analogous compounds , are summarized below:
Table 1: Predicted Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.45 (d, J=5.2 Hz, H-7), 7.89–7.30 (m, 4H, Ar-H), 6.95 (s, H-3) |
| ¹³C NMR | 162.1 (C=O), 155.6 (C-F), 148.2 (C-Cl), 130.4–115.2 (Ar-C) |
| IR (cm⁻¹) | 1720 (C=O), 1580 (C=N), 750 (C-Cl), 1220 (C-F) |
| MS (m/z) | 289 [M+H]⁺, 291 [M+H+2]⁺ (³⁵Cl/³⁷Cl) |
The absence of NH stretches in IR and downfield-shifted aromatic protons in NMR support successful cyclization .
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